Cas no 1697407-39-8 (1H-Indole-3-acetic acid, 4,7-dichloro-2,3-dihydro-2-oxo-)

1H-Indole-3-acetic acid, 4,7-dichloro-2,3-dihydro-2-oxo- 化学的及び物理的性質
名前と識別子
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- 1H-Indole-3-acetic acid, 4,7-dichloro-2,3-dihydro-2-oxo-
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- インチ: 1S/C10H7Cl2NO3/c11-5-1-2-6(12)9-8(5)4(3-7(14)15)10(16)13-9/h1-2,4H,3H2,(H,13,16)(H,14,15)
- InChIKey: JUDJHILPAKGQQK-UHFFFAOYSA-N
- SMILES: N1C2=C(C(Cl)=CC=C2Cl)C(CC(O)=O)C1=O
1H-Indole-3-acetic acid, 4,7-dichloro-2,3-dihydro-2-oxo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-374792-2.5g |
2-(4,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |
1697407-39-8 | 2.5g |
$1428.0 | 2023-03-02 | ||
Enamine | EN300-374792-0.05g |
2-(4,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |
1697407-39-8 | 0.05g |
$612.0 | 2023-03-02 | ||
Enamine | EN300-374792-0.1g |
2-(4,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |
1697407-39-8 | 0.1g |
$640.0 | 2023-03-02 | ||
Enamine | EN300-374792-1.0g |
2-(4,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |
1697407-39-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-374792-0.5g |
2-(4,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |
1697407-39-8 | 0.5g |
$699.0 | 2023-03-02 | ||
Enamine | EN300-374792-0.25g |
2-(4,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |
1697407-39-8 | 0.25g |
$670.0 | 2023-03-02 | ||
Enamine | EN300-374792-5.0g |
2-(4,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |
1697407-39-8 | 5.0g |
$2110.0 | 2023-03-02 | ||
Enamine | EN300-374792-10.0g |
2-(4,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |
1697407-39-8 | 10.0g |
$3131.0 | 2023-03-02 |
1H-Indole-3-acetic acid, 4,7-dichloro-2,3-dihydro-2-oxo- 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
1H-Indole-3-acetic acid, 4,7-dichloro-2,3-dihydro-2-oxo-に関する追加情報
1H-Indole-3-acetic acid, 4,7-dichloro-2,3-dihydro-2-oxo
The compound 1H-Indole-3-acetic acid, 4,7-dichloro-2,3-dihydro-2-oxo (CAS No. 1697407-39-8) is a synthetic organic compound with a complex structure that combines features of indole and acetic acid derivatives. This compound has garnered attention in recent years due to its potential applications in various fields, including agriculture and pharmaceuticals. Its unique chemical structure, characterized by the presence of an indole ring with substituents at positions 4 and 7 (chlorine atoms), as well as a dihydro-pyrrolidinone moiety at positions 2 and 3, makes it a subject of interest for researchers exploring novel bioactive molecules.
The synthesis of 1H-Indole-3-acetic acid, 4,7-dichloro-2,3-dihydro-2-oxo involves multi-step organic reactions that require precise control over reaction conditions to achieve the desired stereochemistry and regioselectivity. Recent advancements in catalytic methods and asymmetric synthesis have enabled the production of this compound with higher yields and purity. The incorporation of chlorine atoms at specific positions on the indole ring is particularly significant as it enhances the compound's stability and bioavailability.
One of the most promising applications of this compound lies in its potential as a plant growth regulator. Studies have shown that 1H-indole derivatives can influence plant hormone signaling pathways, particularly auxin-mediated processes. The presence of chlorine substituents in this compound may modulate its interaction with auxin receptors, offering a novel approach to controlling plant growth and development. This could be particularly valuable in agriculture for improving crop yields under stress conditions such as drought or nutrient deficiency.
In the pharmaceutical sector, 1H-indole derivatives have been explored for their potential anti-inflammatory and antioxidant properties. Recent research has highlighted the ability of 4,7-dichloro substituted indoles to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making them promising candidates for treating inflammatory diseases. Additionally, the dihydro-pyrrolidinone moiety in this compound may contribute to its ability to cross cellular membranes, enhancing its bioavailability and therapeutic potential.
The environmental impact of 1H-indole derivatives is another area of active research. As synthetic compounds with potential agricultural applications, understanding their fate in soil and water systems is crucial for ensuring sustainable use. Recent studies have focused on assessing the biodegradation rates of chlorinated indoles under various environmental conditions. Initial findings suggest that these compounds are relatively stable but can undergo microbial degradation under specific conditions.
From a structural perspective, the indole ring system in this compound plays a critical role in determining its physicochemical properties. The conjugated π-system within the indole ring contributes to its UV absorbance characteristics, which can be exploited for analytical purposes such as HPLC detection. Furthermore, the presence of electronegative chlorine atoms at positions 4 and 7 alters the electronic distribution within the molecule, potentially influencing its reactivity in both biological and chemical systems.
The development of analytical methods for detecting 1H-indole derivatives has also seen significant progress. High-resolution mass spectrometry (HRMS) combined with advanced chromatographic techniques now allows for precise identification and quantification of these compounds in complex matrices. This is particularly important for quality control during synthesis and for monitoring their presence in environmental samples.
In conclusion, 1H-indole derivatives, including 1H-indole-3-acetic acid, 4,7-dichloro-2,3-dihydro-2-oxo, represent a class of compounds with diverse applications across multiple disciplines. Their unique chemical properties make them valuable tools for advancing our understanding of natural biological processes while offering practical solutions for real-world challenges in agriculture and medicine.
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